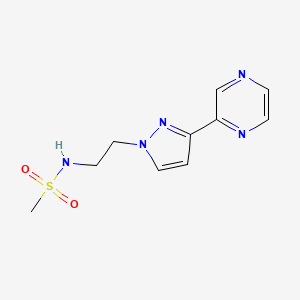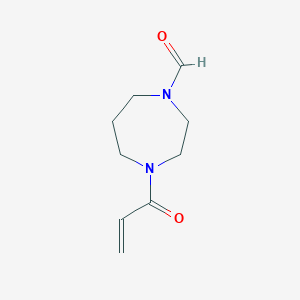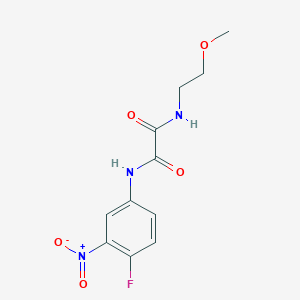
1-(5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also contains hydroxy and methoxy functional groups attached to phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, phenyl rings, and the hydroxy and methoxy groups would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the functional groups and the overall shape of the molecule would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Biological Activity
The compound 1-(5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, similar to other pyrazole derivatives, has been a focal point in the synthesis of biologically active compounds. For instance, novel Schiff bases were synthesized using derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which were then evaluated for their antimicrobial activities. Some derivatives demonstrated excellent antimicrobial activity compared to others, highlighting the compound's potential in drug development for antimicrobial applications (Puthran et al., 2019).
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have been widely investigated. Studies have synthesized and tested various pyrazole derivatives for their efficacy against different microbial strains. For example, a study reported the synthesis of biologically significant pyrazoles and pyrazoline derivatives that showed antibacterial activities against common pathogens like Escherichia coli and Staphylococcus aureus (Chavhan et al., 2012).
Fluorescence Applications
Pyrazole derivatives, including compounds structurally similar to this compound, have been utilized in the development of materials with unique fluorescence properties. For instance, a twisted π-conjugated molecule incorporating a pyrazole unit demonstrated different fluorescent colors and host-guest structures upon crystallization. This indicates potential applications in the development of fluorescent materials for sensors or imaging technologies (Dong et al., 2012).
Mass Spectrometry and Pyrolytic Behavior
The mass spectrometric and pyrolytic behavior of aryl-substituted isoxazolines, closely related to the compound of interest, has been investigated to facilitate their detection and identification in various matrices. This research provides insights into the analytical chemistry applications of pyrazole derivatives, which could be beneficial for forensic analysis, environmental monitoring, and quality control in pharmaceutical manufacturing (Dallakian et al., 1998).
Metalation and Synthetic Applications
Directed metalation techniques have been employed in the synthesis of functionalized benzo[b]thiophenes, which serve as key intermediates in the creation of benzothienopyranones. This approach demonstrates the versatility of pyrazole derivatives in organic synthesis, offering pathways to complex heterocyclic compounds with potential pharmaceutical relevance (Pradhan & De, 2005).
将来の方向性
特性
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)20-16(14-8-9-18(23-2)17(22)10-14)11-15(19-20)13-6-4-3-5-7-13/h3-10,16,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBZTMKSARKUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



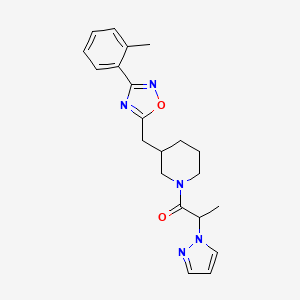

![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid](/img/structure/B2844239.png)
![3-[8-(Aminocarbonyl)-2,4-dimethylimidazo[1,5-a]pyrimidin-3-yl]propanoic acid](/img/structure/B2844243.png)
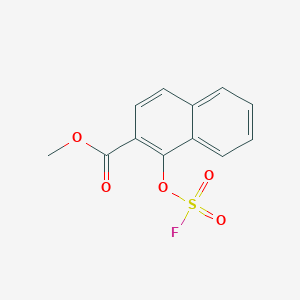
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2844248.png)
![Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2844249.png)
![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2844250.png)
